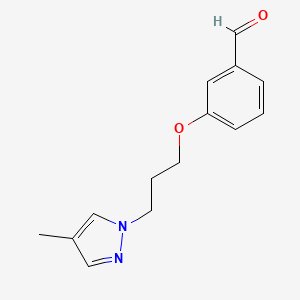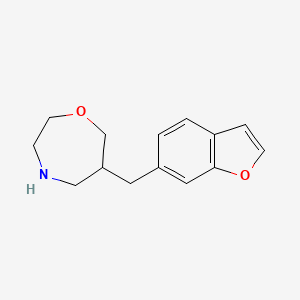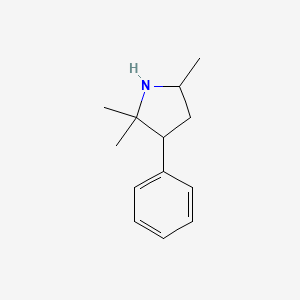![molecular formula C9H11ClN2O B12314415 2-Chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B12314415.png)
2-Chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. Este compuesto es conocido por su estructura única, que incluye un núcleo de pirano[4,3-d]pirimidina con sustituyentes cloro y metilo.
Métodos De Preparación
La síntesis de 2-Cloro-5,7-dimetil-5H,7H,8H-pirano[4,3-d]pirimidina generalmente involucra la reacción de materiales de partida apropiados bajo condiciones específicas. Un método común involucra la ciclación de un precursor adecuado en presencia de un agente clorante . Las condiciones de reacción a menudo incluyen el uso de solventes como anhídrido acético y piridina, y el proceso puede requerir reflujo durante varias horas . Los métodos de producción industrial pueden involucrar rutas sintéticas similares, pero están optimizados para la producción a gran escala.
Análisis De Reacciones Químicas
2-Cloro-5,7-dimetil-5H,7H,8H-pirano[4,3-d]pirimidina se somete a varios tipos de reacciones químicas, que incluyen:
Reacciones de Sustitución: El grupo cloro se puede sustituir con otros nucleófilos en condiciones apropiadas.
Oxidación y Reducción: El compuesto puede sufrir reacciones de oxidación y reducción, lo que lleva a la formación de diferentes derivados.
Reacciones de Ciclización: El núcleo de pirano[4,3-d]pirimidina puede participar en reacciones de ciclización para formar estructuras más complejas
Los reactivos comunes utilizados en estas reacciones incluyen agentes clorantes, agentes oxidantes y agentes reductores. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
Química: Se utiliza como un bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto ha mostrado potencial como un inhibidor de ciertas enzimas, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina: La investigación ha indicado su posible uso en el tratamiento del cáncer debido a su capacidad para inhibir objetivos moleculares específicos.
Industria: Las propiedades únicas del compuesto lo hacen útil en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-Cloro-5,7-dimetil-5H,7H,8H-pirano[4,3-d]pirimidina implica su interacción con objetivos moleculares específicos. Por ejemplo, se ha demostrado que inhibe la actividad de ciertas enzimas al unirse a sus sitios activos . Esta inhibición puede provocar alteraciones en los procesos celulares, como la progresión del ciclo celular y la inducción de apoptosis .
Comparación Con Compuestos Similares
2-Cloro-5,7-dimetil-5H,7H,8H-pirano[4,3-d]pirimidina se puede comparar con otros compuestos similares, como:
Pirazolo[3,4-d]pirimidina: Conocido por su uso como un inhibidor de CDK2.
Pirano[2,3-d]pirimidina-2,4-diona: Estudiado como un inhibidor de PARP-1 con posible actividad antitumoral.
2-Cloro-7,7-dimetil-5H,7H,8H-pirano[4,3-b]piridina-3-carbonitrilo: Otro compuesto heterocíclico con características estructurales similares.
La singularidad de 2-Cloro-5,7-dimetil-5H,7H,8H-pirano[4,3-d]pirimidina radica en sus sustituyentes específicos y las propiedades resultantes, lo que la hace adecuada para una amplia gama de aplicaciones.
Propiedades
Fórmula molecular |
C9H11ClN2O |
|---|---|
Peso molecular |
198.65 g/mol |
Nombre IUPAC |
2-chloro-5,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine |
InChI |
InChI=1S/C9H11ClN2O/c1-5-3-8-7(6(2)13-5)4-11-9(10)12-8/h4-6H,3H2,1-2H3 |
Clave InChI |
PHJLQMIFQFNHPN-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=NC(=NC=C2C(O1)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol](/img/structure/B12314343.png)



![rac-(1R,4R,5R)-spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-5-ol, endo](/img/structure/B12314374.png)
![5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid](/img/structure/B12314386.png)

![tert-butyl N-[(5E)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate](/img/structure/B12314403.png)
![4-[2-(Dimethylamino)ethenyl]benzonitrile](/img/structure/B12314407.png)
![2-[(Dimethylcarbamoyl)methyl]benzoic acid](/img/structure/B12314414.png)

![3-Amino-2-[(2,6-difluorophenyl)methyl]propanamide](/img/structure/B12314431.png)
